N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
Properties
Molecular Formula |
C15H16N4O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C15H16N4O2S/c1-3-12-4-6-13(7-5-12)18-22(20,21)14-8-9-15-17-16-11(2)19(15)10-14/h4-10,18H,3H2,1-2H3 |
InChI Key |
ZQGYVNZQZSFDLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C(=NN=C3C=C2)C |
Origin of Product |
United States |
Preparation Methods
Sulfonyl Chloride Route
Reacting 6-chlorotriazolopyridine with 4-ethylphenylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) in acetone under reflux forms the sulfonamide bond. Guo et al. reported yields of 65–80% using this method.
NH₄I-Mediated Amination
A novel approach employs ammonium iodide (NH₄I) to facilitate the reaction between sodium sulfinates and amines. Tian et al. optimized this method using acetonitrile as the solvent at 80°C, achieving yields up to 92%. The mechanism involves in situ generation of sulfonyl radicals, which react with amines to form sulfonamides.
Comparative Data :
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Sulfonyl Chloride | 4-Ethylphenylsulfonyl chloride, K₂CO₃ | Acetone | Reflux | 65–80 |
| NH₄I-Mediated | Sodium sulfinate, NH₄I | CH₃CN | 80°C | 85–92 |
Substitution Reactions for Functionalization
The 3-methyl and 4-ethylphenyl groups are introduced via alkylation or nucleophilic substitution.
Methyl Group Introduction
Methylation at the 3-position is achieved using methyl iodide (CH₃I) in dimethylformamide (DMF) with NaH as the base. Kumar et al. reported 90% yield after 6 hours at 60°C.
4-Ethylphenyl Substitution
The 4-ethylphenyl group is introduced via Suzuki-Miyaura coupling. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the reaction between the triazolopyridine-boronic ester and 4-ethylphenyl iodide in dioxane at 100°C. Yields range from 75–88%.
Industrial-Scale Synthesis Considerations
Industrial production prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for cyclization and sulfonamide formation steps, reducing reaction times by 40% compared to batch processes. Purification is optimized via crystallization using ethanol-water mixtures, achieving >99% purity.
Recent Advances in Synthetic Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine sulfonamides exhibit significant antibacterial activity against various pathogens. For instance:
- Study Findings : A series of triazolo derivatives were evaluated for their antibacterial efficacy using the microbroth dilution method. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin.
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 32 | 16 |
| Ampicillin | 16 | 8 |
This data suggests that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Properties
The structural characteristics of this compound suggest potential anticancer activity.
- Mechanism of Action : Similar compounds have been shown to inhibit key kinases involved in tumor growth. For example, related triazolo derivatives displayed IC50 values indicating effective inhibition of cancer cell proliferation.
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (lung cancer) | 0.98 |
| MCF7 (breast cancer) | 1.25 |
This highlights the potential of this compound in cancer therapeutics.
Anti-inflammatory Effects
Research into triazolo-thiadiazine derivatives suggests they may possess anti-inflammatory properties.
Antimicrobial Efficacy
A study evaluated a series of triazolo compounds for their antibacterial properties using standardized methods, revealing significant antibacterial activity for derivatives similar to this compound.
Cancer Cell Proliferation
Another investigation focused on the antiproliferative effects of triazolo derivatives on various cancer cell lines, establishing a relationship between structural modifications and biological activity.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as falcipain-2, which is crucial for the survival of Plasmodium falciparum, the parasite responsible for malaria . The compound binds to the active site of the enzyme, preventing its normal function and thereby hindering the parasite’s life cycle .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound belongs to a broader class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, where variations in the aryl/alkyl substituents on the sulfonamide group and triazole ring significantly influence physicochemical properties and biological activity. Key analogs include:
Key Observations:
- Electron-Withdrawing Groups (Cl, F): Chlorophenyl (6g) and fluorobenzyl (8h) substituents enhance metabolic stability and target binding via hydrophobic/electrostatic interactions .
- Methyl vs. Ethyl on Triazole: The 3-methyl group is conserved across analogs for steric stabilization, while ethyl substituents (e.g., 3-ethyl in ) may offer enhanced van der Waals interactions with the enzyme active site.
Biological Activity
N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimalarial activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridines and features a sulfonamide functional group. Its IUPAC name is N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide. The molecular formula is , with a molecular weight of approximately 316.38 g/mol.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine series. A virtual library containing these compounds was screened against the falcipain-2 enzyme, a target for malaria treatment. Notably, two derivatives demonstrated significant in vitro activity against Plasmodium falciparum, with IC50 values of 2.24 μM and 4.98 μM respectively .
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 | Plasmodium falciparum |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 4.98 | Plasmodium falciparum |
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within the target organisms. The compound may inhibit critical enzymatic pathways necessary for parasite survival and replication.
Case Studies and Research Findings
- In Vitro Evaluation : A study synthesized a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides and evaluated their antimalarial activity in vitro. The results indicated that modifications in the sulfonamide group significantly influenced biological activity .
- Virtual Screening : Researchers employed molecular docking techniques to predict the binding affinities of various derivatives to falcipain-2. This computational approach facilitated the identification of lead compounds for further synthesis and testing .
- Comparative Analysis : Compounds from this series were compared to known antimalarial agents to assess their efficacy. The findings suggested that certain structural modifications could enhance potency and selectivity against malaria parasites compared to existing treatments.
Q & A
Q. What are the standard synthetic routes for N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?
The compound is synthesized via cyclocondensation of N-(4-ethylphenyl)-2-hydrazinylpyridine-5-sulfonamide with methyl orthoacetate under reflux in ethanol. Key steps include:
- Hydrazine intermediate preparation : Reacting 2-chloropyridine-5-sulfonamide derivatives with hydrazine hydrate.
- Triazole ring formation : Cyclization using methyl orthoacetate at 80–100°C for 6–8 hours. Yields typically range from 70–80%, with purity confirmed via ¹H-NMR (e.g., δ 2.20 ppm for methyl groups) and elemental analysis (C, H, N, S) .
Table 1 : Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | Higher solubility of intermediates |
| Temperature | 80–100°C | Accelerates cyclization |
| Catalyst | None required | Reduces side reactions |
Q. How is the compound characterized structurally?
Core characterization methods include:
- ¹H-NMR : Identifies substituents (e.g., ethylphenyl protons at δ 7.00–7.18 ppm, sulfonamide NH at δ 10.45 ppm).
- 13C-NMR : Confirms triazole ring carbons (δ 148–150 ppm) and sulfonamide sulfur connectivity .
- FTIR : Key peaks include N–H stretching (~3200 cm⁻¹) and S=O vibrations (~1150 cm⁻¹) .
Q. What in vitro biological assays are used to evaluate its activity?
- Antimalarial Activity : Tested against Plasmodium falciparum strains (IC₅₀ values via SYBR Green assay).
- Enzyme Inhibition : Assessed against kinases or proteases using fluorescence-based assays .
- Cytotoxicity : Evaluated in mammalian cell lines (e.g., HEK293) via MTT assay to determine selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
Advanced optimization strategies:
- Microwave-assisted synthesis : Reduces reaction time (2–3 hours vs. 6–8 hours) and improves regioselectivity for triazole ring formation .
- Solvent-free conditions : Minimizes side products (e.g., using phenyl acetic acid fusion yields 93% purity) .
- Catalytic additives : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency in chlorosulfonation reactions .
Table 2 : Comparative Yields Under Different Conditions
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Conventional reflux | 70–80 | 95–98 | |
| Microwave-assisted | 85–90 | 98–99 | |
| Solvent-free fusion | 93 | 99 |
Q. What structural features influence its biological activity?
- Sulfonamide group : Critical for target binding (e.g., malaria dihydroorotate dehydrogenase inhibition via H-bonding) .
- 4-Ethylphenyl substituent : Enhances lipophilicity, improving membrane permeability (logP ~2.8) .
- Triazole core : Contributes to π-π stacking with enzyme active sites .
Table 3 : Structure-Activity Relationships (SAR)
| Substituent | Biological Activity (IC₅₀, nM) | Key Interaction |
|---|---|---|
| 4-Ethylphenyl | 120 ± 15 (PfDHODH) | Hydrophobic pocket binding |
| 4-Fluorophenyl | 95 ± 10 | Enhanced H-bonding |
| 3-Chlorophenyl | 150 ± 20 | Steric hindrance reduction |
Q. How can contradictions in biological data be resolved?
Conflicting results (e.g., varying IC₅₀ values across studies) are addressed via:
- Standardized assay protocols : Uniform parasite strains (e.g., 3D7 vs. Dd2 P. falciparum).
- Dose-response validation : Replicate testing with statistical analysis (ANOVA, p < 0.05) .
- Off-target profiling : Use of CRISPR-Cas9 knockout cell lines to confirm target specificity .
Q. What advanced techniques are used for stability and formulation studies?
- HPLC-MS : Monitors degradation products under accelerated conditions (40°C/75% RH).
- Solubility enhancement : Co-crystallization with cyclodextrins or use of PEG-based matrices .
- Pharmacokinetic modeling : Predicts bioavailability using Caco-2 cell permeability assays .
Methodological Recommendations
- Synthetic Challenges : Prioritize regioselective triazole formation via microwave-assisted methods .
- Biological Profiling : Combine in vitro assays with molecular docking (e.g., AutoDock Vina) to validate target engagement .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
